2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two dimethylphenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 2,4-dimethylphenylamine in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
- Temperature: 60-80°C
- Solvent: Anhydrous toluene or dichloromethane
- Catalyst: Acid catalyst such as sulfuric acid or Lewis acid like aluminum chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-5°C.
Substitution: Sodium hydride in dimethylformamide, temperature around 50-60°C.
Major Products
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Various substituted acetamides
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)ethanamide
- 2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)propionamide
Uniqueness
2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
315712-80-2 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-12-6-8-16(15(4)9-12)19-18(20)11-21-17-10-13(2)5-7-14(17)3/h5-10H,11H2,1-4H3,(H,19,20) |
InChI Key |
DIBVUSDAFGKHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C)C |
Origin of Product |
United States |
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